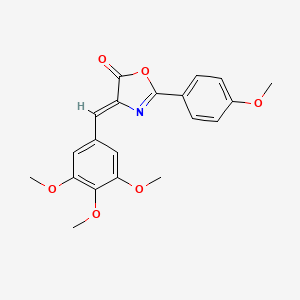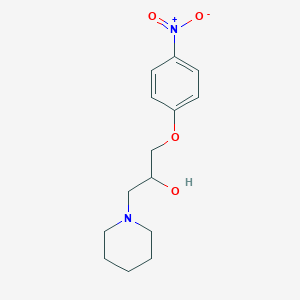
N-butyl-N'-(2-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(2-fluorophenyl)thiourea, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action of N-butyl-N'-(2-fluorophenyl)thiourea is complex and not fully understood. The compound is known to interact with sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of lymphocyte trafficking. N-butyl-N'-(2-fluorophenyl)thiourea is thought to act as a functional antagonist of S1P receptors, preventing lymphocytes from leaving lymph nodes and entering peripheral tissues.
Biochemical and Physiological Effects:
N-butyl-N'-(2-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects. The compound has been demonstrated to reduce inflammation and tissue damage in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-butyl-N'-(2-fluorophenyl)thiourea has also been shown to have anticancer effects, inhibiting the growth and metastasis of several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N'-(2-fluorophenyl)thiourea has several advantages as a tool for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. N-butyl-N'-(2-fluorophenyl)thiourea has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments. The compound can be toxic at high concentrations, and its effects can be difficult to interpret in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on N-butyl-N'-(2-fluorophenyl)thiourea. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of N-butyl-N'-(2-fluorophenyl)thiourea in combination with other drugs for the treatment of autoimmune diseases and cancer. Finally, there is ongoing research into the potential use of N-butyl-N'-(2-fluorophenyl)thiourea for the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
In conclusion, N-butyl-N'-(2-fluorophenyl)thiourea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent immunomodulatory effects and has been investigated for its potential use as an immunosuppressant, anti-inflammatory agent, and anticancer drug. While there are some limitations to the use of N-butyl-N'-(2-fluorophenyl)thiourea in laboratory experiments, the compound has several advantages and is likely to remain an important tool for scientific research in the future.
Métodos De Síntesis
The synthesis of N-butyl-N'-(2-fluorophenyl)thiourea involves the reaction of butylamine with 2-fluorobenzoyl chloride to form N-butyl-2-fluorobenzamide. This compound is then reacted with thiourea to produce N-butyl-N'-(2-fluorophenyl)thiourea. The synthesis process is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-butyl-N'-(2-fluorophenyl)thiourea has been investigated for a variety of potential therapeutic applications, including as an immunosuppressant, anti-inflammatory agent, and anticancer drug. The compound has been shown to have potent immunomodulatory effects, which have been attributed to its ability to sequester lymphocytes in lymph nodes and prevent their migration to peripheral tissues.
Propiedades
IUPAC Name |
1-butyl-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJODZYAUPKTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367823 |
Source


|
| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-fluorophenyl)thiourea | |
CAS RN |
62644-11-5 |
Source


|
| Record name | 1-butyl-3-(2-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)

![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)

![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4956527.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)